2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide is a complex organic compound with a molecular formula of C18H25N3O3S. This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydrofuran ring, and a carbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the tetrahydrofuran ring and the carbamothioyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-ethylbenzamide
- 2-{[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to its specific structural features, such as the presence of the tetrahydrofuran ring and the carbamothioyl group
Eigenschaften
Molekularformel |
C18H25N3O3S |
---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)16(23)21-17(25)20-14-9-5-4-8-13(14)15(22)19-11-12-7-6-10-24-12/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,22)(H2,20,21,23,25) |
InChI-Schlüssel |
BHRHBTWCIMVZSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.